molecular formula C28H30N2O4 B10841377 2,7-Bis(cyclohexanecarbonamido)anthraquinone

2,7-Bis(cyclohexanecarbonamido)anthraquinone

Cat. No.: B10841377
M. Wt: 458.5 g/mol
InChI Key: ISUCEGSINPVOBA-UHFFFAOYSA-N
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Description

2,7-Bis(cyclohexanecarbonamido)anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This particular compound has garnered interest due to its potential therapeutic properties, especially in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(cyclohexanecarbonamido)anthraquinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(cyclohexanecarbonamido)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The amido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.

Scientific Research Applications

2,7-Bis(cyclohexanecarbonamido)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(cyclohexanecarbonamido)anthraquinone involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(cyclohexanecarbonamido)anthraquinone is unique due to its specific cyclohexane moieties, which confer distinct steric and electronic properties. These properties enhance its ability to interact with biological targets, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-[7-(cyclohexanecarbonylamino)-9,10-dioxoanthracen-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C28H30N2O4/c31-25-21-13-11-19(29-27(33)17-7-3-1-4-8-17)15-23(21)26(32)24-16-20(12-14-22(24)25)30-28(34)18-9-5-2-6-10-18/h11-18H,1-10H2,(H,29,33)(H,30,34)

InChI Key

ISUCEGSINPVOBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)C5CCCCC5

Origin of Product

United States

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